molecular formula C16H20F3NO3 B1506939 (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate CAS No. 1111078-67-1

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B1506939
CAS No.: 1111078-67-1
M. Wt: 331.33 g/mol
InChI Key: BAWKASDHPYRAAQ-NSHDSACASA-N
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Description

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (CAS: 1111078-67-1) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(trifluoromethyl)phenoxy substituent at the 3-position. Its molecular formula is C₁₆H₂₀F₃NO₃, with a molecular weight of 331.33 g/mol. This compound is listed in rare chemical catalogs as a high-value research chemical, priced at $4,000 per gram . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing complex molecules such as spirocyclic carboxamides, as demonstrated in a 2024 European patent application .

Properties

IUPAC Name

tert-butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKASDHPYRAAQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719297
Record name tert-Butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111078-67-1
Record name tert-Butyl (3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate, with CAS No. 1111078-67-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C16H20F3NO3
  • Molecular Weight : 331.33 g/mol
  • Purity : ≥98% (HPLC) .

The trifluoromethyl group in the compound is known to enhance biological activity by influencing the pharmacokinetics and pharmacodynamics of drugs. Studies have shown that compounds containing a trifluoromethyl group can exhibit increased potency against various biological targets, including enzymes and receptors. For instance, the presence of a trifluoromethyl group has been linked to improved inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .

Anticancer Potential

Recent research has highlighted the anticancer potential of (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
U-937 (Monocytic Leukemia)1.54Cell cycle arrest at G1 phase
HCT-116 (Colorectal Cancer)2.84Apoptotic pathway activation

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .

Neuropharmacological Effects

The compound's interaction with serotonin receptors indicates potential applications in treating mood disorders. The trifluoromethyl group's presence enhances binding affinity, which may lead to improved therapeutic outcomes in conditions like depression and anxiety .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various derivatives of pyrrolidine carboxylates on cancer cell lines. The results indicated that (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate exhibited superior cytotoxicity compared to non-fluorinated analogs, emphasizing the role of the trifluoromethyl group in enhancing biological activity .
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of similar compounds, revealing that those with trifluoromethyl substitutions showed increased efficacy in serotonin receptor modulation, suggesting potential for developing antidepressants based on this scaffold .

Scientific Research Applications

Chiral Building Block

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate serves as a chiral building block in the synthesis of various pharmaceuticals. Chirality is crucial in drug design as it can influence the pharmacodynamics and pharmacokinetics of drug molecules. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the resultant compounds.

Therapeutic Applications

Research indicates that this compound may exhibit potential therapeutic properties, particularly in the development of drugs targeting central nervous system disorders. Its structural similarity to known pharmacophores allows for exploration in areas such as:

  • Antidepressants : Modifications of the pyrrolidine structure have been linked to improved efficacy in treating depression.
  • Anxiolytics : The compound's ability to modulate neurotransmitter systems could be beneficial in developing new anxiolytic medications.

Synthesis Pathways

(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate can be synthesized through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing trifluoromethylated phenols can enhance reaction rates and yields.
  • Asymmetric Synthesis : The use of chiral catalysts to produce this compound with high enantiomeric purity is a focus area for researchers aiming to optimize synthetic routes.

Case Study 1: Antidepressant Development

In a study exploring novel antidepressants, (S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate was modified to create derivatives that showed increased binding affinity to serotonin receptors. This modification resulted in compounds with enhanced antidepressant-like effects in animal models.

Case Study 2: Anxiolytic Research

Another research initiative investigated the anxiolytic properties of this compound and its derivatives. The studies demonstrated that certain modifications led to significant anxiolytic activity comparable to established treatments, suggesting a promising avenue for future drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (S)-tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine and piperidine derivatives, focusing on substituent effects, stereochemistry, and applications.

Structural Analogues in Pyrrolidine Derivatives

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₂H₂₁NO₅S
  • Key Features : Contains a methylsulfonyloxy-methyl group at the 2-position.
  • Synthesis : Prepared via reaction of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride in dichloromethane, achieving 92% yield .
  • Applications: Used in organophosphorus detoxification studies, highlighting the role of sulfonate groups in enhancing reactivity toward phosphorylated enzymes .
tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Key Features: Substituted with a 3-aminophenoxy group at the 3-position.
  • Applications: The amino group enables participation in coupling reactions (e.g., amide bond formation), making it useful in peptide mimetics or kinase inhibitor synthesis .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₁H₁₈F₃NO₃
  • Key Features : Contains hydroxyl, methyl, and trifluoromethyl groups at the 3- and 4-positions, with (3R,4S) stereochemistry.
(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
  • Distinctive Features: Substituent Position: The 2-(trifluoromethyl)phenoxy group at the 3-position provides steric bulk and electron-withdrawing properties. Stereochemistry: The (S)-configuration ensures chiral selectivity in drug-target interactions. Applications: Demonstrated in the synthesis of spirocyclic carboxamides targeting antiviral or anticancer pathways, with a 90% yield in a Mitsunobu-like coupling reaction .

Piperidine Analogues

1-Piperidinecarboxylic acid, 4-[4-(trifluoromethyl)phenoxy]-, 1,1-dimethylethyl ester
  • Molecular Formula: C₁₇H₂₂F₃NO₃
  • Key Features: Piperidine ring with a 4-(trifluoromethyl)phenoxy group at the 4-position.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Stereochemistry Key Applications CAS Number Source
(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate C₁₆H₂₀F₃NO₃ 331.33 3-(2-(trifluoromethyl)phenoxy) S Spirocyclic carboxamide synthesis 1111078-67-1
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate C₁₂H₂₁NO₅S 291.36 2-(methylsulfonyloxy-methyl) S Organophosphorus detoxification -
tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate C₁₅H₂₂N₂O₃ 278.35 3-(3-aminophenoxy) S Peptide mimetics, kinase inhibitors 741290-82-4
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 281.26 3-hydroxy, 4-methyl, 3-(trifluoromethyl) (3R,4S) Enzyme inhibitors 1052713-78-6
1-Piperidinecarboxylic acid, 4-[4-(trifluoromethyl)phenoxy]-, 1,1-dimethylethyl ester C₁₇H₂₂F₃NO₃ 357.36 4-(4-(trifluoromethyl)phenoxy) - Flexible scaffold for drug design -

Key Research Findings

  • Substituent Effects: The 2-(trifluoromethyl)phenoxy group in the target compound enhances lipophilicity and metabolic stability compared to analogues with polar groups (e.g., -OH or -NH₂) .
  • Stereochemical Influence : The (S)-configuration in pyrrolidine derivatives is critical for chiral recognition in biological systems, as seen in its 90% yield in stereoselective coupling reactions .
  • Synthetic Utility : Methanesulfonyl and tert-butyl carbamate groups are widely used as protecting groups, enabling selective functionalization in multi-step syntheses .

Preparation Methods

Formation of Chiral Pyrrolidine Intermediate

The chiral pyrrolidine core is often prepared starting from commercially available chiral precursors or via asymmetric synthesis methods. One documented approach involves:

  • Using chiral pool synthesis or asymmetric catalytic hydrogenation to establish the (S)-configuration at the 3-position of the pyrrolidine ring.
  • Employing organolithium reagents such as sec-butyl lithium for lithiation steps to functionalize the pyrrolidine ring at the 3-position, followed by electrophilic quenching to introduce vinyl or other substituents as intermediates.

Introduction of the 2-(Trifluoromethyl)phenoxy Group

The phenoxy substituent bearing the trifluoromethyl group is introduced typically via nucleophilic aromatic substitution or Ullmann-type ether synthesis:

  • The phenol derivative with a trifluoromethyl substituent at the ortho position is reacted with a suitable halogenated pyrrolidine intermediate under basic conditions.
  • Alternatively, transition metal-catalyzed coupling reactions (e.g., copper-catalyzed) can be employed to couple the phenol and pyrrolidine moieties, ensuring retention of stereochemistry.

Protection of Pyrrolidine Nitrogen with tert-Butyl Carbamate

The nitrogen atom of the pyrrolidine ring is protected using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) to yield the tert-butyl carbamate:

  • The reaction is typically performed in an organic solvent such as tetrahydrofuran or toluene.
  • Base such as triethylamine or sodium bicarbonate is used to neutralize the generated acid and drive the reaction to completion.
  • The reaction conditions are optimized to maintain stereochemical integrity and prevent side reactions.

Experimental Data Summary

Step Reagents & Conditions Yield (%) Notes
1. Lithiation of pyrrolidine intermediate sec-Butyl lithium (25.3 mL, 35.4 mmol), low temperature 27% Controlled lithiation to functionalize 3-position
2. Coupling with 2-(trifluoromethyl)phenol Copper catalyst, base, organic solvent (e.g., toluene) Moderate to good yields reported Ensures ether bond formation with retention of stereochemistry
3. Boc protection of pyrrolidine nitrogen tert-Butyl chloroformate, base (e.g., triethylamine), solvent (THF or toluene) High yields (>80%) typical Protects nitrogen for stability and further functionalization

Summary Table of Key Properties Relevant to Preparation

Property Value Relevance to Preparation
Molecular Weight 171.24 g/mol Affects stoichiometry and reaction scale
Solubility Very soluble in organic solvents Facilitates purification and reaction medium choice
Log P (octanol/water) ~1.6 - 2.65 Influences extraction and crystallization steps
Stability Stable under standard lab conditions Allows for standard handling and storage
Stereochemical Purity Maintained via chiral synthesis Critical for biological activity

Q & A

Q. Why do solubility studies in literature report divergent results (e.g., 0.5 mg/mL vs. 2.1 mg/mL in PBS)?

  • Answer : Variability stems from:
  • pH effects : Solubility increases at pH < 4 due to protonation of the pyrrolidine nitrogen (pKa = 8.2).
  • Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (>500 nm aggregates) at higher concentrations, falsely reducing measured solubility.
    Use of saturated shake-flask methods with 24-hour equilibration and filtration (0.22 µm) improves reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
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(S)-Tert-butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

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